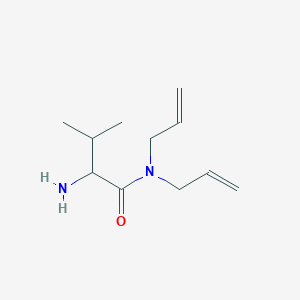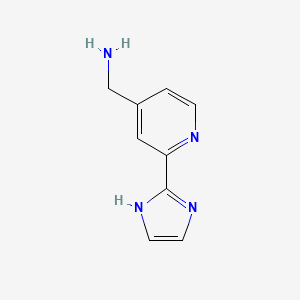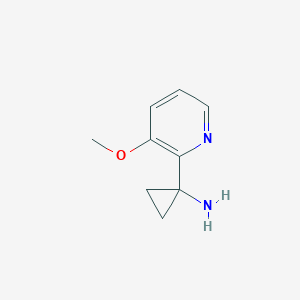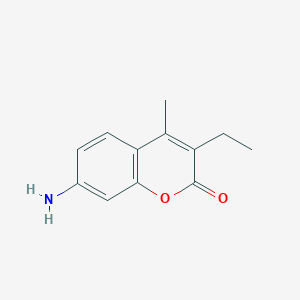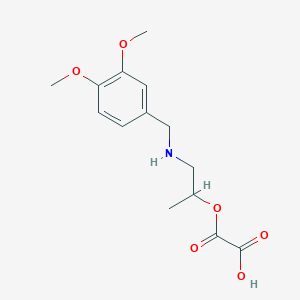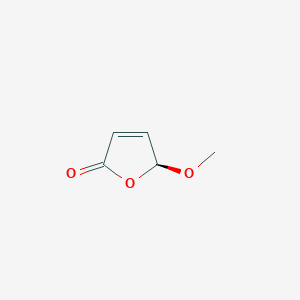
(S)-5-Methoxyfuran-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-Methoxyfuran-2(5H)-one is an organic compound belonging to the furanone family It is characterized by a furan ring with a methoxy group at the 5-position and a lactone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Methoxyfuran-2(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 5-methoxy-2-hydroxy-2,4-pentadienoic acid. This reaction is carried out in the presence of a strong acid such as sulfuric acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One approach is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Methoxyfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a dihydrofuran structure.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
(S)-5-Methoxyfuran-2(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (S)-5-Methoxyfuran-2(5H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Methoxyfuran-2(5H)-one: Lacks the stereochemistry of the (S)-enantiomer.
5-Hydroxyfuran-2(5H)-one: Contains a hydroxyl group instead of a methoxy group.
5-Methylfuran-2(5H)-one: Contains a methyl group instead of a methoxy group.
Uniqueness
(S)-5-Methoxyfuran-2(5H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy group and lactone structure make it a versatile compound for various applications.
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(2S)-2-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C5H6O3/c1-7-5-3-2-4(6)8-5/h2-3,5H,1H3/t5-/m0/s1 |
InChI Key |
LRHFWTSUYLXTPU-YFKPBYRVSA-N |
Isomeric SMILES |
CO[C@@H]1C=CC(=O)O1 |
Canonical SMILES |
COC1C=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


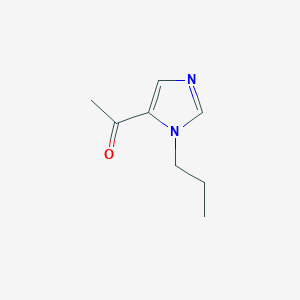
![2,3-difluoro-1-[4-(4-heptylphenyl)phenyl]-4-pentylbenzene](/img/structure/B12829692.png)
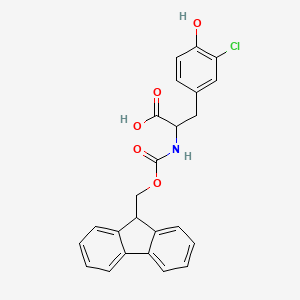

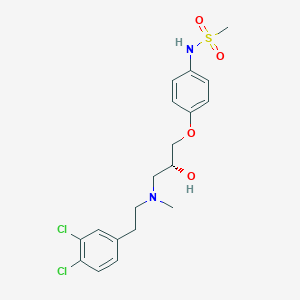
![1-(Benzo[b]thiophen-6-yl)ethan-1-ol](/img/structure/B12829728.png)
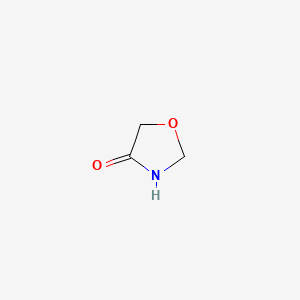
![6-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12829742.png)

